molecular formula C7H17ClN2O B1651314 2-Amino-N,N,3-trimethylbutanamide hydrochloride CAS No. 1257848-66-0

2-Amino-N,N,3-trimethylbutanamide hydrochloride

Cat. No.: B1651314
CAS No.: 1257848-66-0
M. Wt: 180.67
InChI Key: DSTBQDHPDXXUIC-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

2-Amino-N,N,3-trimethylbutanamide hydrochloride, also known as (S)-2-amino-N,3,3-trimethylbutanamide hydrochloride, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C₇H₁₆ClN₂O
  • Molecular Weight : 180.68 g/mol
  • CAS Number : 168974-05-8
  • IUPAC Name : (S)-2-amino-N,3,3-trimethylbutanamide hydrochloride

Research indicates that this compound exhibits various biological activities related to metabolism and cell function:

  • Metabolic Enhancer : The compound is believed to enhance metabolic pathways associated with energy production. Its structural similarity to essential amino acids suggests it may influence protein synthesis and cellular metabolism.
  • Substrate for Enzymatic Reactions : It acts as a substrate in enzymatic reactions involved in amino acid metabolism, particularly those relevant to valine and its derivatives .

The mechanisms through which this compound exerts its biological effects include:

  • Binding Interactions : Preliminary studies suggest that the compound may interact with various metabolic enzymes and receptors, potentially modulating their activity.
  • Influence on Cellular Signaling : It has been shown to affect cell signaling pathways and gene expression, impacting overall cellular function .

Study 1: Metabolic Pathway Analysis

A study investigated the role of 2-amino-N,N,3-trimethylbutanamide in metabolic pathways. Researchers found that the compound significantly influenced the activity of enzymes involved in amino acid metabolism. This suggests potential applications in metabolic disorders where amino acid metabolism is disrupted.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound. Results indicated that it positively influenced neurotransmitter synthesis, which could have implications for neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels highlights its potential therapeutic uses in neurological conditions.

Study 3: Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-N,N,3-trimethylbutanamideContains amine and amide groupsMetabolic enhancer; substrate for enzymes
2-Hydroxy-N,N,3-trimethylbutanamideContains hydroxyl groupBroader reactivity; unique interactions
Valine DerivativesEssential amino acid structureCritical for protein synthesis

Properties

IUPAC Name

2-amino-N,N,3-trimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTBQDHPDXXUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N,N,3-trimethylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N,N,3-trimethylbutanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N,N,3-trimethylbutanamide hydrochloride
Reactant of Route 4
2-Amino-N,N,3-trimethylbutanamide hydrochloride
Reactant of Route 5
2-Amino-N,N,3-trimethylbutanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N,N,3-trimethylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.